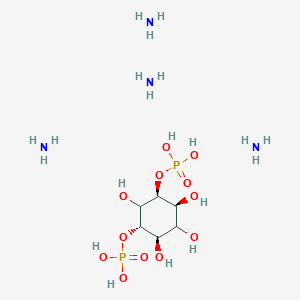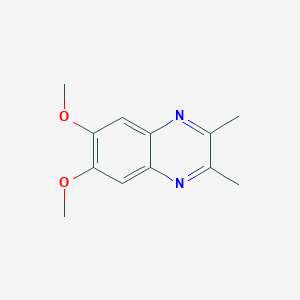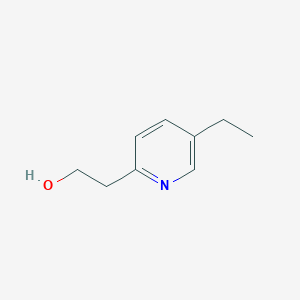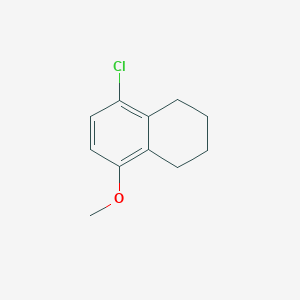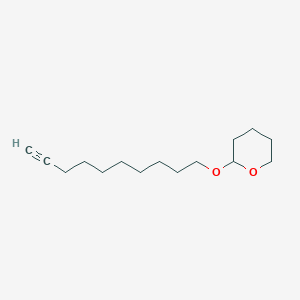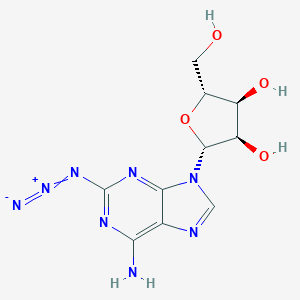
2-叠氮腺苷
描述
2-Azidoadenosine is a modified nucleoside that contains an azide group attached to the adenosine molecule. This compound is particularly significant in the field of bioorthogonal chemistry, where it is used for labeling and functionalizing nucleic acids. The azide group in 2-Azidoadenosine allows it to participate in click chemistry reactions, making it a versatile tool for various biochemical applications .
科学研究应用
2-Azidoadenosine has a wide range of applications in scientific research:
作用机制
Target of Action
2-Azidoadenosine is a modified nucleoside that plays a crucial role in the functionalization of RNA and DNA . It is primarily used as a building block for bioorthogonal labeling and functionalization . The primary targets of 2-Azidoadenosine are nucleic acids, specifically RNA and DNA .
Mode of Action
2-Azidoadenosine interacts with its targets through a process known as click chemistry . It contains an azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing alkyne groups . Additionally, it can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .
Biochemical Pathways
2-Azidoadenosine is involved in numerous enzyme-catalyzed redox reactions that are critical in several intermediary biochemical pathways . Enzymes that utilize 2-Azidoadenosine in these reactions are usually of complex subunit structure . It is also used in the synthesis of oligonucleotides with 3’-terminal azide .
Pharmacokinetics
It is known that azide groups can withstand the conditions of oligonucleotide synthesis by phosphoramidite chemistry . This suggests that 2-Azidoadenosine may have good stability and could potentially be used as a starting material for the synthesis of oligonucleotides .
Result of Action
The result of 2-Azidoadenosine’s action is the functionalization of RNA and DNA . This functionalization allows for the identification, tracking, and specific isolation of various oligonucleotides in vitro and in cells without interference or cross reactions with other biomolecules .
Action Environment
The action of 2-Azidoadenosine is influenced by environmental factors such as the presence of copper for the CuAAC reaction . Additionally, the presence of ultraviolet light can affect the action of 2-Azidoadenosine . For instance, in the absence of ultraviolet light, 2-Azidoadenosine is a substrate for enzymes like glutamate dehydrogenase .
生化分析
Biochemical Properties
2-Azidoadenosine interacts with various enzymes, proteins, and other biomolecules. For instance, it has been synthesized as a photoactive coenzyme analog of NAD+ by chemically coupling [32P]2-azido-AMP and NMN to produce [32P]nicotinamide 2-azidoadenosine dinucleotide (2-azido-NAD+) . In the absence of ultraviolet light, 2-azido-NAD+ acts as a substrate for enzymes like bovine liver glutamate dehydrogenase .
Cellular Effects
2-Azidoadenosine influences various cellular processes. It can be incorporated into cellular RNA, affecting gene expression and cellular metabolism . The compound’s azide group can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing alkyne groups . This property allows 2-Azidoadenosine to be used as a probe to characterize NAD±binding proteins and identify their active sites .
Molecular Mechanism
At the molecular level, 2-Azidoadenosine exerts its effects through binding interactions with biomolecules and changes in gene expression. For example, it can be photoincorporated into enzymes like glutamate dehydrogenase, demonstrating its potential as an active-site-directed photoprobe . This interaction can lead to changes in enzyme activity, providing insights into the molecular mechanisms of these enzymes .
Temporal Effects in Laboratory Settings
Over time, the effects of 2-Azidoadenosine can change in laboratory settings. For instance, when the enzyme is covalently modified by photolysis in the presence of saturating amounts of the photoprobe, an approximately 40% inhibition of the enzyme activity is observed . This suggests that the compound’s effects on cellular function can vary over time, depending on the experimental conditions .
Metabolic Pathways
2-Azidoadenosine is involved in various metabolic pathways. It can be incorporated into cellular RNA, indicating its involvement in RNA metabolism . Moreover, it has been used as a probe to study the interactions of NAD±binding proteins, suggesting its role in NAD±related metabolic pathways .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azidoadenosine typically involves the modification of adenosine at the 2’ position. One common method is the conversion of 2’-aminoadenosine to 2’-azidoadenosine using azidation reactions. This process often employs reagents such as sodium azide and triphenylphosphine in the presence of carbon tetrabromide .
Industrial Production Methods: Industrial production of 2-Azidoadenosine follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and controlled reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as high-performance liquid chromatography .
化学反应分析
Types of Reactions: 2-Azidoadenosine undergoes several types of chemical reactions, primarily involving its azide group. These include:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction forms triazoles by reacting the azide group with alkynes in the presence of copper catalysts.
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs without the need for a catalyst and involves the reaction of the azide group with strained alkynes such as dibenzocyclooctyne.
Common Reagents and Conditions:
Major Products: The major products of these reactions are triazole-linked conjugates, which are used in various applications such as bioconjugation and molecular labeling .
相似化合物的比较
2-Azidoadenine: Similar to 2-Azidoadenosine but lacks the ribose sugar moiety.
8-Azidoadenosine: Another azide-modified nucleoside with the azide group at the 8’ position.
Uniqueness: 2-Azidoadenosine is unique due to its specific modification at the 2’ position, which provides distinct reactivity and incorporation properties compared to other azido-modified nucleosides. This makes it particularly useful for certain biochemical applications where precise labeling and minimal interference with biological processes are required .
属性
IUPAC Name |
2-(6-amino-2-azidopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N8O4/c11-7-4-8(15-10(14-7)16-17-12)18(2-13-4)9-6(21)5(20)3(1-19)22-9/h2-3,5-6,9,19-21H,1H2,(H2,11,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSZZPOARGMTJKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)N=[N+]=[N-])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59587-07-4 | |
| Record name | NSC36905 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36905 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


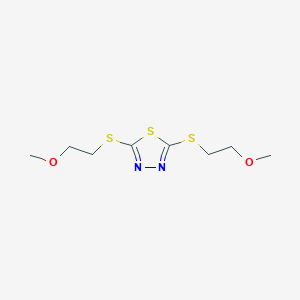
![(3Z)-3-{(2E)-[(2E)-But-2-en-1-ylidene]hydrazinylidene}-2-(diphenylacetyl)-2,3-dihydro-1H-inden-1-one](/img/structure/B19803.png)
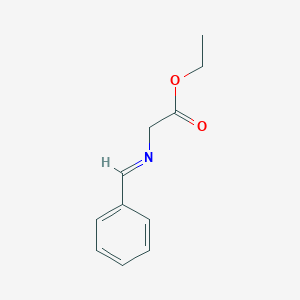
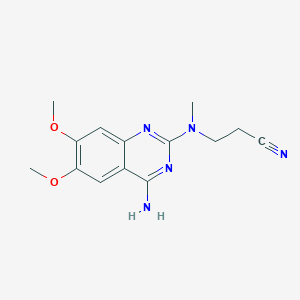
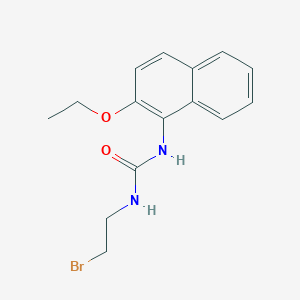

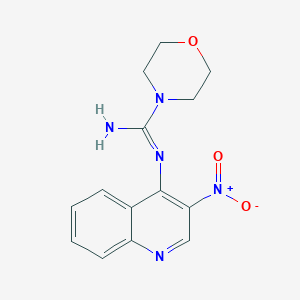
![tert-butyl 2-[(4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B19821.png)
